Product packaging for 1-(4-Isopropyl-phenyl)-ethane-1,2-diamine(Cat. No.:)

1-(4-Isopropyl-phenyl)-ethane-1,2-diamine

Cat. No.: B12113738
M. Wt: 178.27 g/mol
InChI Key: HXPNABRPCXFBBN-UHFFFAOYSA-N
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Description

1-(4-Isopropyl-phenyl)-ethane-1,2-diamine is a useful research compound. Its molecular formula is C11H18N2 and its molecular weight is 178.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18N2 B12113738 1-(4-Isopropyl-phenyl)-ethane-1,2-diamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

1-(4-propan-2-ylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C11H18N2/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11H,7,12-13H2,1-2H3

InChI Key

HXPNABRPCXFBBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CN)N

Origin of Product

United States

The Significance of 1,2 Diamine Scaffolds in Modern Organic Synthesis and Catalysis

The 1,2-diamine motif, characterized by two amino groups on adjacent carbon atoms, is a privileged structural unit in organic chemistry. chemicalbook.com Its prevalence stems from its versatile role as a building block for a wide array of more complex molecules and, perhaps more importantly, as a highly effective ligand in metal-catalyzed reactions. The ability of the two nitrogen atoms to chelate to a metal center imparts conformational rigidity and stability to the resulting complex, which is often a prerequisite for high catalytic activity and selectivity.

These scaffolds are integral to the synthesis of numerous biologically active compounds, including pharmaceuticals and natural products. nih.gov Furthermore, their derivatives are extensively used as organocatalysts, mediating a variety of chemical transformations. The development of chiral 1,2-diamines has been particularly transformative, providing a powerful tool for asymmetric synthesis—the selective production of one enantiomer of a chiral molecule. chemicalbook.comnih.gov

Contextualizing Aryl Substituted Ethane 1,2 Diamines in Chiral Ligand Design

Within the broader family of 1,2-diamines, those bearing aryl substituents on the ethylenediamine (B42938) backbone have garnered considerable attention. The introduction of an aromatic ring, such as a phenyl group, directly influences the steric and electronic properties of the ligand. This, in turn, allows for the fine-tuning of the catalytic environment around the metal center, which is crucial for achieving high levels of enantioselectivity in asymmetric reactions.

The aryl group can introduce beneficial steric hindrance that dictates the approach of a substrate to the catalytic site, thereby controlling the stereochemical outcome of the reaction. Furthermore, the electronic nature of substituents on the aryl ring can modulate the electron density at the metal center, influencing its reactivity. It is within this context that 1-(4-Isopropyl-phenyl)-ethane-1,2-diamine finds its significance. The presence of the isopropyl group, a bulky and electron-donating substituent, on the phenyl ring is a key feature that can be exploited in the design of specialized chiral ligands.

Research Trajectories and Academic Relevance of 1 4 Isopropyl Phenyl Ethane 1,2 Diamine

General Synthetic Routes to Substituted Ethane-1,2-diamines

General strategies for constructing the 1,2-diamine backbone often involve the functionalization of pre-existing templates or the direct formation of the diamine moiety from simpler starting materials.

Reductive amination is a powerful and versatile method for synthesizing amines, which can be adapted to produce 1,2-diamine structures. The process generally involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.govnih.gov

A key strategy for synthesizing 1,2-diamine derivatives begins with amino acid-derived β-keto esters. These substrates undergo a two-step reductive amination procedure with various amines or α-amino esters to yield β,γ-diamino ester derivatives. researchgate.net The reaction typically employs a reducing agent such as sodium cyanoborohydride (NaBH₃CN) in the presence of acetic acid. researchgate.net NaBH₃CN is particularly effective because it is a mild reducing agent that selectively reduces the protonated iminium ion intermediate much faster than it reduces the initial ketone or aldehyde, allowing for a one-pot reaction. nih.gov An alternative and often safer reducing agent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which also displays excellent selectivity for the iminium ion. nih.gov

While effective, a challenge in this approach can be stereoselectivity, as slow imine-enamine equilibria can lead to the formation of diastereomeric mixtures. researchgate.net However, these mixtures can often be separated chromatographically. researchgate.net

Table 1: Common Reducing Agents in Reductive Amination for 1,2-Diamine Synthesis

Reducing AgentAbbreviationKey Features
Sodium CyanoborohydrideNaBH₃CNSelectively reduces iminiums over ketones/aldehydes; reaction can be run in one pot. nih.gov
Sodium TriacetoxyborohydrideNaBH(OAc)₃A milder and less toxic alternative to NaBH₃CN with similar selectivity. nih.gov
Sodium Borohydride (B1222165)NaBH₄Less selective; can reduce the starting carbonyl, requiring a two-step procedure. nih.gov
Catalytic HydrogenationH₂/Pd, Pt, NiEffective but can sometimes lead to over-reduction or require harsher conditions. nih.gov

This table presents a summary of common reagents and their characteristics in the context of reductive amination for synthesizing diamines.

Modern C–H amination technologies offer a direct and atom-economical approach to synthesizing 1,2-diamines by converting a carbon-hydrogen bond into a carbon-nitrogen bond. A prominent method involves the rhodium-catalyzed intramolecular C–H insertion of hydroxylamine-derived sulfamate (B1201201) esters. mdpi.comnih.govnih.gov

This two-step protocol begins with the rhodium-catalyzed C–H insertion reaction. A sulfamate ester substrate, fashioned from an N-alkylhydroxylamine, undergoes intramolecular amination in the presence of a dirhodium catalyst, such as dirhodium(II) octanoate (B1194180) (Rh₂(oct)₄), and an oxidant like iodobenzene (B50100) diacetate (PhI(OAc)₂). mdpi.comnih.gov This highly chemo- and diastereoselective transformation generates a unique six-membered cyclic intermediate, an oxathiadiazinane-2,2-dioxide. mdpi.comnih.gov The reaction shows a preference for insertion into tertiary and benzylic C-H bonds.

In the second step, the resulting oxathiadiazinane heterocycle is reductively cleaved to unmask the 1,2-diamine. This N-O bond cleavage can be accomplished under mild conditions using reagents such as a zinc-copper couple (Zn(Cu)) followed by treatment with methanolic HCl, or with sodium iodide (NaI), to afford the differentially protected 1,2-diamine product in high yield. mdpi.comnih.govnih.gov This method is advantageous as it allows for the synthesis of complex and differentially substituted diamines that would be difficult to access through other routes. nih.gov

Lithiation followed by electrophilic quench provides a classic yet effective strategy for carbon-carbon bond formation, which can be applied to the synthesis of substituted 1,2-diamines. This approach relies on the deprotonation of a carbon atom adjacent to a nitrogen atom within a protected diamine scaffold, creating a potent nucleophile that can react with various electrophiles.

A general synthetic plan involves a three-step sequence:

Protection: A commercially available diamine, such as ethylenediamine (B42938), is first protected to prevent side reactions and to direct the lithiation. Common protecting groups include benzyl (B1604629) (Bn) or tert-butoxycarbonyl (Boc), yielding precursors like N,N'-dibenzylethylenediamine or N-Boc-ethylenediamine.

Deprotonation: The protected diamine is treated with a strong, non-nucleophilic base, typically an organolithium reagent like n-butyllithium (n-BuLi) or sec-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). This selectively removes a proton from the carbon alpha to one of the nitrogen atoms, generating a stabilized carbanion.

Alkylation & Deprotection: The resulting lithiated species is then quenched with a suitable electrophile. For the synthesis of a 1-aryl-ethane-1,2-diamine structure, an appropriate electrophile would be an aryl aldehyde or ketone (e.g., 4-isopropylbenzaldehyde). Subsequent deprotection of the nitrogen atoms, for instance by hydrogenolysis for benzyl groups, yields the final substituted 1,2-diamine.

This strategy allows for the modular construction of substituted diamines by varying the electrophile used in the quenching step.

The formal hydroamination of enamines has emerged as a powerful and atom-economical route to chiral 1,2-diamines. A highly effective method utilizes a copper(I) hydride (CuH) catalyst in combination with a chiral non-racemic ligand, such as a Josiphos-type ligand. This asymmetric reaction provides a direct pathway to enantioenriched 1,2-diamines with high yields and excellent enantioselectivities.

The reaction proceeds via the hydroamination of an enamine substrate with an O-benzoylhydroxylamine derivative. The regioselective addition of the N-H moiety occurs across the enamine double bond. The scope of the reaction is broad, accommodating both aryl and alkyl substituted enamines. A significant advantage of this method is its ability to generate orthogonally protected 1,2-diamines, which are valuable building blocks for further synthetic elaboration. For instance, this methodology has been applied to the enantioselective synthesis of orthogonally protected 1,1′-(1-(4-fluorophenyl)ethane-1,2-diyl) piperazines, a privileged scaffold in drug discovery.

Table 2: Representative Results for CuH-Catalyzed Hydroamination of Enamines

Enamine SubstrateAmine SourceLigandYield (%)Enantiomeric Ratio (e.r.)
N-(1-phenylvinyl)morpholineO-Benzoylhydroxylamine(R)-DTBM-SEGPHOS9598:2
N-(1-(4-methoxyphenyl)vinyl)morpholineO-Benzoylhydroxylamine(R)-DTBM-SEGPHOS9898:2
N-(1-(4-chlorophenyl)vinyl)morpholineO-Benzoylhydroxylamine(R)-DTBM-SEGPHOS9699:1
N-(1-cyclohexylvinyl)morpholineO-Benzoylhydroxylamine(R)-DTBM-SEGPHOS7597:3

Data adapted from studies on the asymmetric hydroamination of enamines. This table illustrates the high efficiency and enantioselectivity of the copper-catalyzed method across various substrates.

Asymmetric Synthesis of Chiral this compound Enantiomers

Accessing specific enantiomers of chiral diamines like this compound is crucial for applications in asymmetric catalysis and medicinal chemistry. This is typically achieved by employing enantioselective reactions that create the key stereocenters.

A robust strategy for the asymmetric synthesis of chiral 1,2-diamines involves the enantioselective reduction of a prochiral ketone precursor. For the target molecule, a logical precursor is 2-azido-1-(4-isopropylphenyl)ethan-1-one . The asymmetric reduction of the ketone group in this molecule establishes the chiral center at the C1 position.

This transformation can be achieved using various methods, including catalytic transfer hydrogenation with chiral transition metal catalysts or biocatalytic reductions. Biocatalysis, in particular, offers an environmentally benign route under mild conditions. The use of whole-cell biocatalysts, such as Daucus carota (carrot root), has been shown to be highly effective for the asymmetric reduction of α-azido aryl ketones to their corresponding optically active α-azido alcohols with high yields and excellent enantioselectivity.

The resulting chiral azido (B1232118) alcohol, (R)- or (S)-2-azido-1-(4-isopropylphenyl)ethan-1-ol, is a versatile intermediate. The azide (B81097) group can then be reduced to a primary amine (e.g., via catalytic hydrogenation or Staudinger reduction), and the hydroxyl group can be converted into a second amine functionality through a sequence of reactions, such as activation (e.g., mesylation or tosylation) followed by nucleophilic substitution with an amine source (e.g., ammonia (B1221849) or a protected amine equivalent) and subsequent deprotection. This sequence provides a reliable pathway to the desired enantiomerically pure this compound.

Table 3: Biocatalytic Reduction of an α-Azido Aryl Ketone Precursor

SubstrateBiocatalystProductYield (%)Enantiomeric Excess (ee %)
2-azido-1-phenylethanoneDaucus carota(S)-2-azido-1-phenylethanol92>99
2-azido-1-(4-chlorophenyl)ethanoneDaucus carota(S)-2-azido-1-(4-chlorophenyl)ethanol90>99

Data from studies on the asymmetric reduction of α-azido ketones using Daucus carota. This table exemplifies the high efficiency and stereocontrol achievable with biocatalytic methods for producing key chiral precursors to 1,2-diamines.

Chiral Auxiliary-Mediated Synthesis of the Ethane-1,2-diamine Moiety

A powerful strategy for controlling stereochemistry during the synthesis of chiral molecules like this compound is the use of a chiral auxiliary. This method involves the temporary incorporation of a chiral molecule that directs the stereochemical outcome of subsequent reactions. After the desired stereocenter(s) are established, the auxiliary is removed.

Commonly used chiral auxiliaries for the synthesis of vicinal diamines include Evans' oxazolidinones and pseudoephedrine-derived amides. nih.govwikipedia.org In a typical sequence for an analogous compound, a carboxylic acid derivative is first coupled with the chiral auxiliary. The resulting amide can then be enolized and subsequently alkylated or subjected to an aldol (B89426) reaction. For the synthesis of a 1-aryl-ethane-1,2-diamine, a plausible route would involve the asymmetric amination of a chiral enolate.

For instance, an N-acetyloxazolidinone derived from 4-isopropylphenylacetic acid could be subjected to electrophilic amination. The stereoselectivity of this reaction is dictated by the steric hindrance of the chiral auxiliary, which blocks one face of the enolate, forcing the incoming electrophile to attack from the less hindered face. Subsequent hydrolysis or reduction of the carbonyl group and cleavage of the auxiliary would yield the chiral diamine. The choice of the auxiliary and the reaction conditions are critical for achieving high diastereoselectivity.

Kinetic Resolution and Dynamic Kinetic Resolution Approaches

Kinetic resolution is a widely employed technique for separating a racemic mixture of chiral compounds. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a new compound. For the synthesis of enantiomerically pure this compound, a racemic mixture of the diamine could be subjected to enzymatic or chemical kinetic resolution. For example, a lipase (B570770) could selectively acylate one enantiomer of the diamine, allowing for the separation of the acylated product from the unreacted enantiomer.

Dynamic kinetic resolution (DKR) is an even more efficient variation where the less reactive enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of a single enantiomer of the product. For a compound like this compound, a DKR process could involve the asymmetric hydrogenation of a corresponding enamine or imine precursor in the presence of a chiral catalyst. The catalyst would selectively hydrogenate one enantiomer of the rapidly equilibrating substrate, leading to a high yield of the desired chiral diamine.

Stereochemical Control in this compound Synthesis

Diastereoselective Synthesis of this compound

The diastereoselective synthesis of vicinal diamines can be achieved through various methods, including nucleophilic addition to chiral imines or the reduction of chiral α-amino ketones. A common approach involves the addition of a nucleophile to an imine derived from a chiral amine or aldehyde.

For the synthesis of this compound, one could envision the reaction of a chiral N-sulfinyl imine derived from 4-isopropylbenzaldehyde (B89865) with a suitable nitrogen-containing nucleophile. The stereochemistry of the newly formed stereocenter would be controlled by the chiral sulfinyl group. Subsequent removal of the sulfinyl group would afford the chiral diamine. The diastereoselectivity of such reactions is often high, and the choice of the sulfinyl group and reaction conditions can be tuned to favor the formation of a specific diastereomer.

Influence of Starting Materials and Reagents on Stereochemistry

The stereochemical outcome of the synthesis of this compound is highly dependent on the choice of starting materials and reagents. The structure of the chiral auxiliary, the nature of the catalyst, the solvent, and the temperature all play crucial roles in determining the enantiomeric and diastereomeric purity of the final product.

In chiral auxiliary-mediated syntheses, the size and conformation of the auxiliary are paramount. A bulkier auxiliary will generally lead to higher stereoselectivity due to more effective shielding of one face of the reactive intermediate. Similarly, in catalytic reactions, the structure of the chiral ligand coordinated to the metal center is the primary determinant of stereocontrol. For instance, in an asymmetric hydrogenation, ligands with different bite angles and electronic properties can lead to opposite enantiomers of the product.

The starting material itself, in this case, a derivative of 4-isopropylbenzene, can also influence the stereochemistry. The bulky isopropyl group can exert steric effects that may favor the formation of one stereoisomer over another, particularly in reactions involving substrates with significant steric crowding around the reaction center.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is a critical step in developing an efficient and scalable synthesis for any chemical compound. For the synthesis of this compound, several parameters would need to be systematically varied to maximize the yield and purity of the desired product.

Key parameters for optimization include:

Temperature: Lowering the reaction temperature often leads to higher stereoselectivity by reducing the kinetic energy of the system and amplifying the energetic differences between the diastereomeric transition states.

Solvent: The polarity and coordinating ability of the solvent can significantly impact reaction rates and selectivities. A systematic screening of solvents is often necessary to find the optimal medium.

Catalyst Loading: In catalytic reactions, the amount of catalyst used can affect both the reaction rate and the cost-effectiveness of the process. Minimizing catalyst loading while maintaining high efficiency is a key goal.

Concentration: The concentration of the reactants can influence reaction kinetics and, in some cases, the position of chemical equilibria.

Reaction Time: Monitoring the reaction progress over time is essential to determine the point of maximum conversion and to avoid the formation of byproducts from over-reaction.

A Design of Experiments (DoE) approach can be a powerful tool for efficiently optimizing multiple reaction parameters simultaneously.

Principles of Chiral Diamine Ligand Design in Coordination Chemistry

Chiral diamines are a cornerstone of modern coordination chemistry and asymmetric catalysis. Their effectiveness as ligands stems from a combination of electronic and steric properties that can be finely tuned to create a specific chiral environment around a metal center. multiscreensite.com The fundamental principle behind their design is to induce enantioselectivity in chemical reactions, favoring the formation of one enantiomer of a product over the other. doubtnut.com

Key design principles for chiral diamine ligands include:

Chirality and Rigidity: The ligand must possess at least one stereogenic center. For 1,2-diamines like the subject compound, the chirality is located on the carbon backbone. The structure is often designed to be conformationally rigid upon coordination to a metal. This rigidity is crucial as it restricts the possible conformations of the resulting metal complex, leading to a more defined and effective chiral pocket. C₂-symmetric ligands, where the two nitrogen donor atoms are chemically equivalent and related by a C₂ rotational axis, have been particularly successful because they reduce the number of possible diastereomeric transition states in a catalytic reaction, which can lead to higher enantioselectivity. researchgate.net

Chelation: 1,2-diamines are classic examples of bidentate ligands, meaning they bind to a metal ion through two donor atoms (the two nitrogen atoms). examside.com This forms a stable five-membered chelate ring. The stability gained from the formation of a chelate ring, known as the chelate effect, makes these ligands bind more tightly to the metal center compared to two analogous monodentate ligands. doubtnut.com

Steric and Electronic Tuning: The substituents on the chiral backbone and the nitrogen atoms play a critical role in the ligand's performance. Large, bulky groups can create a highly specific steric environment that dictates how a substrate can approach the metal's active site. For this compound, the isopropylphenyl group would provide significant steric bulk. The electronic properties of these substituents can also influence the electron density at the metal center, thereby affecting its reactivity and catalytic activity. cmu.edu

Modularity: Many successful chiral ligand families are modular, allowing for systematic variation of their components. This modularity enables the synthesis of a library of ligands, from which the optimal ligand for a specific metal and reaction can be identified through screening. researchgate.net

Complexation of this compound with Transition Metals

Formation of Metal-Diamine Chelate Complexes

The two nitrogen atoms of a 1,2-diamine each possess a lone pair of electrons, making them excellent Lewis bases capable of donating these electrons to a Lewis acidic metal center to form coordinate covalent bonds. researchgate.net When this compound reacts with a transition metal salt, it is expected to form a stable chelate complex. The general reaction involves the displacement of weakly bound solvent molecules or other ligands from the metal's coordination sphere by the diamine.

For example, the reaction of a generic 1,2-diamine (en) with a hydrated metal ion like [Ni(H₂O)₆]²⁺ leads to the stepwise replacement of water ligands to form complexes such as [Ni(en)(H₂O)₄]²⁺, [Ni(en)₂(H₂O)₂]²⁺, and ultimately [Ni(en)₃]²⁺. researchgate.net Similarly, this compound would react with transition metal precursors (e.g., chlorides, acetates, or perchlorates) in a suitable solvent to yield the corresponding metal complex. The stoichiometry of the resulting complex (i.e., the metal-to-ligand ratio) depends on the coordination number of the metal ion and the reaction conditions. nih.gov

Identification of Coordination Modes (e.g., Bidentate N,N-coordination)

While bidentate chelation is dominant, other coordination modes are possible, though less common. For instance, in some polymeric structures or under specific steric constraints, a diamine could act as a bridging ligand, where each nitrogen atom coordinates to a different metal center. However, for discrete molecular complexes, bidentate N,N-coordination is the expected and most frequently observed mode.

Metal Ion Selectivity and Affinity of this compound

The selectivity of a ligand for different metal ions is governed by several factors, including the hard and soft acid-base (HSAB) principle, the size of the metal ion, and its preferred coordination geometry. The nitrogen donors in diamines are considered borderline hard/soft bases, allowing them to coordinate to a wide range of transition metals.

The stability of the formed complexes generally follows the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). Therefore, this compound would be expected to form its most stable complexes with Cu(II) and Ni(II). The bulky isopropylphenyl group could also introduce a degree of size selectivity, potentially favoring coordination with metal ions that can accommodate its steric demands. Highly preorganized ligands are known to exhibit remarkable stability and selectivity for metal ions based on size.

Structural Characterization of Metal Complexes of this compound

The definitive proof of a metal complex's structure and the coordination mode of its ligands is obtained through single-crystal X-ray diffraction.

Crystallographic Analysis of Complex Structures

Although no specific crystallographic data for complexes of this compound were found, analysis of similar structures provides a clear picture of what to expect. For instance, the crystal structure of a copper(I) complex with a related chiral diamine, N,N′-bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine, reveals a distorted tetrahedral geometry around the copper center. In this complex, two bidentate diamine ligands coordinate to the Cu(I) ion.

Below is an interactive data table showing representative crystallographic data for a copper complex with a related diamine ligand, illustrating the type of information obtained from such an analysis.

Table 1: Representative Crystallographic Data for a Copper(I) Complex with a Bidentate Diamine Ligand, [Cu(L1)₂]ClO₄, where L1 = N,N′-bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Cu-N Bond Length (Å)2.07 - 2.10
N-Cu-N Bite Angle (°)81.5
Coordination GeometryDistorted Tetrahedral

This table is for illustrative purposes and shows data for a related compound due to the lack of specific data for this compound complexes.

Lack of Specific Research Data on the Coordination Chemistry of this compound

Despite a comprehensive search of available scientific literature, specific research detailing the coordination chemistry of the chiral ligand this compound is not publicly available. Consequently, a detailed analysis of the influence of the 4-isopropyl-phenyl moiety on its metal complex geometry, stability, and the electronic properties of such complexes cannot be provided at this time.

The requested article sections, "3.3.2. Influence of 4-Isopropyl-phenyl Moiety on Complex Geometry and Stability" and "3.4. Electronic Properties of Metal-Diamine Complexes Involving this compound," necessitate empirical data from structural and spectroscopic studies of metal complexes formed with this specific ligand. Such data, which would typically include X-ray crystallography results, stability constants, and various spectroscopic measurements (e.g., UV-Vis, NMR), are not present in the currently accessible body of scientific research.

While general principles of coordination chemistry allow for postulations about the behavior of this ligand, the absence of specific experimental evidence renders a scientifically accurate and detailed discussion impossible. Factors such as the steric bulk of the isopropyl group and the electronic effects of the para-substituted phenyl ring are expected to influence the properties of the resulting metal complexes. However, without dedicated studies on this compound, any such discussion would be purely speculative and would not meet the required standards of scientific accuracy.

Researchers in the field of coordination chemistry often investigate series of related ligands to systematically study the impact of different substituents. For instance, studies on other N-aryl or para-substituted phenylethylenediamine ligands could offer insights. However, direct extrapolation of findings from other systems to the 1-(4-isopropyl-phenyl) derivative would not be appropriate for a focused scientific article.

Therefore, the creation of the requested article with detailed research findings and data tables is not feasible due to the lack of primary research on the coordination chemistry of this compound.

Catalytic Applications of 1 4 Isopropyl Phenyl Ethane 1,2 Diamine Based Systems

Asymmetric Catalysis with Chiral 1-(4-Isopropyl-phenyl)-ethane-1,2-diamine Ligands

Chiral vicinal diamines, including derivatives of this compound, are privileged ligands in modern asymmetric catalysis. Their ability to form stable chelate complexes with a variety of transition metals, creating a well-defined chiral environment around the metal center, has led to their successful application in numerous enantioselective transformations. The steric and electronic properties of the ligand, dictated by the substituents on the phenyl ring and the diamine backbone, are crucial for achieving high reactivity and stereocontrol.

Asymmetric Transfer Hydrogenation (ATH) of Ketones and Imines

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the synthesis of chiral alcohols and amines from prochiral ketones and imines, respectively. This process typically utilizes isopropanol (B130326) or formic acid as the hydrogen source. Chiral diamine ligands, in complex with iridium or ruthenium, have been established as highly effective catalysts for these reactions.

Iridium complexes featuring chiral 1,2-diamine ligands are highly efficient for the ATH of a broad range of ketones. nih.govacs.orgoup.com These catalysts, often referred to as Noyori-Ikariya type catalysts, operate through a bifunctional mechanism where the metal center and the N-H group of the diamine ligand participate in the hydrogen transfer step. acs.org The structural modularity of 1,2-diamines allows for systematic tuning to optimize performance for specific substrates.

Recent advancements have included the development of polymeric chiral diamine ligands. nih.govnih.gov When complexed with iridium, these "Ir-polydiamines" act as efficient and recyclable catalysts for the ATH of functionalized ketones, producing optically active secondary alcohols with excellent enantioselectivities (up to 99% ee) and high total turnover numbers (TONs), reaching up to 12,000 over six cycles. nih.govacs.orgnih.gov The catalytic systems demonstrate broad applicability, effectively reducing various aromatic ketones. oup.comoup.com The choice of base, such as potassium hydroxide (B78521) (KOH), and the solvent, typically 2-propanol, are critical parameters for achieving good catalytic activity and high enantioselectivity at room temperature. oup.comoup.com

Table 1: Iridium-Diamine Catalyzed Asymmetric Transfer Hydrogenation of Ketones Data based on analogous substituted 1,2-diamine systems.

Substrate Catalyst System Enantiomeric Excess (ee) Reference
Functionalized Ketones Ir-polydiamine Up to 99% nih.govacs.org
Aromatic Ketones [IrCl(cod)]₂ / Chiral Diamine / KOH Good to Excellent oup.comoup.com
Functionalized Ketones Iridium-Polymeric Diamine Up to 99% (recyclable) nih.gov

Ruthenium(II) complexes incorporating both a chiral diamine and a phosphinite ligand have been developed as effective pre-catalysts for the ATH of ketones. These systems offer a modular design where the properties of both the diamine and the phosphinite components can be independently varied to find an enantiomerically-matched combination for optimal performance.

Complexes of the type trans-ruthenium hydride borohydride (B1222165) with chiral phosphinite and diamine ligands have been synthesized and successfully applied to the ATH of aryl ketones. These catalysts can produce chiral alcohols with moderate to good enantioselectivities (up to 94% ee). A key advantage of these systems is their ability to catalyze the reduction of base-sensitive ketones. Similarly, ruthenium hydrido chloro complexes with diamine and BINOL-derived diphosphinite ligands are effective precatalysts for the ATH of simple ketones, yielding chiral alcohols in good yield and enantioselectivity. The combination of a chiral diamine with achiral monodentate phosphine (B1218219) ligands has also proven effective in Ru-catalyzed hydrogenation of various ketones, affording chiral alcohols with up to 98.1% ee. researchgate.net

Asymmetric Carbon-Carbon Bond Forming Reactions

The creation of chiral carbon-carbon bonds is a cornerstone of organic synthesis. Complexes of chiral diamines, such as this compound, with copper and palladium are instrumental in catalyzing key enantioselective C-C bond-forming reactions.

The Henry reaction, or nitroaldol reaction, is a fundamental C-C bond-forming reaction that produces β-nitroalcohols, which are versatile synthetic intermediates. Copper(II) complexes of chiral diamines have emerged as highly efficient catalysts for the asymmetric version of this reaction. researchgate.netacs.orgorganic-chemistry.org Ligands derived from 1,2-diphenylethylenediamine, which are structurally analogous to this compound, have been particularly successful.

In a typical system, a catalyst generated in situ from a chiral diamine and copper(II) acetate (B1210297) [Cu(OAc)₂] effectively catalyzes the addition of nitromethane (B149229) to a wide array of aldehydes. organic-chemistry.orgthieme-connect.com These reactions can be performed at room temperature in solvents like n-propyl alcohol and demonstrate broad substrate scope, including aromatic, aliphatic, and heteroaryl aldehydes. organic-chemistry.org The resulting β-nitroalcohols are obtained in high yields and with excellent enantioselectivities, often exceeding 90% and reaching up to >99% ee. researchgate.netacs.orgorganic-chemistry.org The design of the diamine ligand is critical; modifying the steric environment, for instance by replacing a bulky group with a simpler one, can create a more suitable reaction sphere and improve catalytic efficiency. acs.org

Table 2: Copper-Diamine Catalyzed Asymmetric Henry Reaction Data based on analogous substituted 1,2-diamine systems.

Aldehyde Substrate Catalyst System Enantiomeric Excess (ee) Yield Reference
Various Aldehydes Chiral Diamine-Cu(OAc)₂ >90% (up to >99%) High researchgate.netacs.orgorganic-chemistry.org
Aromatic/Aliphatic Aldehydes Proline-derived Diamine-Cu(OAc)₂ 78-96% 42-97% thieme-connect.com

The palladium-catalyzed Suzuki-Miyaura coupling is one of the most powerful methods for constructing biaryl structures, which are prevalent in pharmaceuticals and advanced materials. nih.govacs.org While chiral phosphine and N-heterocyclic carbene (NHC) ligands have traditionally dominated this field, recent research has demonstrated the potential of chiral diamine ligands. chinesechemsoc.orgbohrium.com

A novel catalytic system employing a C₁-symmetric chiral diamine ligand bearing a crown ether side arm has been developed for the palladium-catalyzed asymmetric Suzuki-Miyaura coupling. chinesechemsoc.org This smart catalytic system proved highly efficient for the synthesis of axially chiral biaryl compounds, achieving excellent enantioselectivities of up to 95% ee for 44 different examples. chinesechemsoc.org Control experiments revealed that the crown ether moiety plays a crucial role in achieving high stereocontrol. chinesechemsoc.org This work demonstrates that chiral diamines are a viable and promising class of ligands for tackling the challenge of enantioselective Suzuki-Miyaura reactions, offering an alternative to more established ligand types. chinesechemsoc.orgbohrium.com

Table 3: Palladium-Chiral Diamine Catalyzed Asymmetric Suzuki-Miyaura Coupling Data based on analogous C₁-symmetric diamine ligand systems.

Coupling Partners Catalyst System Enantiomeric Excess (ee) Reference
Iodinated Aryl Substrate + Arylboronic Acid PdCl₂ / Chiral Diamine-Crown Ether Up to 95% chinesechemsoc.org

Other Asymmetric Transformations (e.g., Hydroamination)

The asymmetric hydroamination of alkenes is a powerful method for the synthesis of chiral amines, which are valuable building blocks in pharmaceuticals and fine chemicals. youtube.comnih.gov Transition metal complexes featuring chiral diamine ligands are often employed to catalyze these reactions, aiming for high enantioselectivity. rsc.orgrsc.org The general approach involves the activation of an amine N-H bond and its addition across a carbon-carbon double bond.

In the context of a catalyst system based on this compound, the diamine would serve as a chiral auxiliary to a metal center (e.g., rhodium, copper, or nickel). nih.govrsc.orgrsc.org The stereochemical outcome of the hydroamination would be dictated by the chiral environment created by the ligand around the metal. While specific examples for this particular ligand are not documented, related chiral 1,2-diamine ligands have been successfully used in both intramolecular and intermolecular hydroamination reactions. rsc.orgrsc.org For instance, rhodium complexes with chiral biphep-type ligands have been shown to be effective in the hydroamination of allylamines to produce enantioenriched 1,2-diamines. rsc.org

Mechanistic Investigations of Catalytic Pathways

The understanding of catalytic pathways is crucial for the optimization of reaction conditions and the rational design of new catalysts. This involves the study of reaction intermediates and transition states.

In asymmetric catalysis, the enantioselectivity arises from the energy difference between the diastereomeric transition states leading to the two possible enantiomers of the product. For reactions catalyzed by metal complexes of chiral diamines, the transition state model often involves the coordination of the substrate to the chiral metal center. youtube.com The steric and electronic properties of the chiral ligand, in this case, this compound, would create a specific three-dimensional arrangement that favors one approach of the substrate over the other.

For example, in a proline-catalyzed aldol (B89426) reaction, a well-defined cyclic transition state involving hydrogen bonding has been proposed to explain the high diastereoselectivity and enantioselectivity. youtube.com Similarly, for metal-catalyzed reactions, the formation of a rigid chelate ring between the diamine ligand and the metal center is key to creating a predictable chiral environment. nih.gov

The this compound ligand is a C₂-symmetric chiral diamine. The C₂-symmetry is a common feature in effective chiral ligands as it reduces the number of possible diastereomeric transition states, which can lead to higher enantioselectivity. researchgate.net The stereocontrol exerted by this ligand would stem from several factors:

Steric Hindrance : The bulky isopropyl group on the phenyl ring would create significant steric hindrance, effectively blocking one face of the coordinated substrate from attack by the incoming reagent.

Conformational Rigidity : The chelation of the diamine to the metal center creates a rigid five-membered ring. This rigidity helps to maintain a well-defined chiral pocket around the active site.

Electronic Effects : The electronic properties of the aryl group can influence the reactivity and selectivity of the catalyst. The isopropyl group, being an electron-donating group, could modulate the electronic nature of the metal center.

The combination of these factors would lead to a highly organized transition state assembly, where the substrate is oriented in a preferred conformation, thus leading to the formation of one enantiomer in excess. nih.gov

Catalyst Performance Metrics

The efficiency of a catalyst is evaluated by several key metrics, including its activity, selectivity, and stability.

Turnover number (TON) represents the total number of substrate molecules converted to product per molecule of catalyst before it becomes deactivated. Turnover frequency (TOF) is the TON per unit of time, reflecting the rate of the catalytic reaction. youtube.com High TONs and TOFs are desirable for an efficient catalytic process as they indicate a highly active and stable catalyst.

While specific TON and TOF values for catalysts based on this compound are not reported, analogous systems in asymmetric hydrogenation have achieved exceptionally high performance. For instance, Ru(II) complexes with chiral diphosphine and diamine ligands have reached TONs as high as 2,400,000 and TOFs of 228,000 h⁻¹ in the hydrogenation of simple ketones. thieme-connect.de The performance of a catalyst system incorporating this compound would be highly dependent on the specific reaction, substrate, and reaction conditions.

The ability to recycle a catalyst is a crucial aspect of sustainable chemistry, as it reduces costs and waste. rsc.orgacs.org For homogeneous catalysts, this can be challenging. Strategies to facilitate catalyst recycling include immobilization on solid supports or use in biphasic systems. rsc.orgwhiterose.ac.uk

Studies on the recyclability of catalysts based on chiral diamines have shown promising results. For example, catalysts supported on polymers or ionic liquids have been recycled multiple times without a significant loss of activity or enantioselectivity. rsc.org The stability of a catalyst system with this compound would need to be experimentally evaluated under the specific reaction conditions. Factors such as temperature, solvent, and the presence of impurities can affect the catalyst's lifetime.

Computational and Theoretical Studies on 1 4 Isopropyl Phenyl Ethane 1,2 Diamine Systems

Application of Density Functional Theory (DFT) in Understanding 1,2-Diamine Chemistry

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure and properties of molecules. Its application to 1,2-diamine chemistry, including systems analogous to 1-(4-Isopropyl-phenyl)-ethane-1,2-diamine, has provided significant insights. DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding the behavior of these compounds. nih.gov

For instance, DFT has been employed to study the conformational preferences of diamine ligands and their metal complexes. researchgate.netmontclair.edu These calculations can predict the relative energies of different conformers, helping to identify the most stable structures. Furthermore, DFT is used to analyze the nature of chemical bonds and intermolecular interactions, which are fundamental to the function of these molecules in catalysis and coordination chemistry. nih.gov The insights gained from DFT studies are vital for designing new and more effective 1,2-diamine-based catalysts and materials. rsc.org

Recent advancements have also seen the combination of DFT with machine learning techniques to predict chemical properties and reaction outcomes with greater speed and accuracy. chemrxiv.org This synergy holds promise for accelerating the discovery and optimization of catalytic systems involving 1,2-diamines.

Mechanistic Insights from Computational Modeling of Reactions Involving this compound

Computational modeling offers a window into the dynamic processes of chemical reactions, providing detailed mechanistic information that is often difficult to obtain through experimental means alone. rsc.orgresearchgate.netresearchgate.netnih.gov For reactions involving this compound and its derivatives, computational studies have been pivotal in unraveling reaction pathways and understanding the origins of selectivity.

A key aspect of mechanistic studies is the identification and characterization of transition states, which are the highest energy points along a reaction coordinate. DFT calculations are widely used to locate and analyze the geometry and energy of these fleeting structures. acs.orgamanote.com By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed.

This energetic information allows for the determination of activation energies, which are critical for predicting reaction rates. For example, in diamine-catalyzed reactions, computational analysis of transition states can reveal the specific interactions between the catalyst, substrates, and any additives that lead to the observed reactivity. acs.orgamanote.com Understanding these energetic profiles is essential for optimizing reaction conditions and improving catalyst performance.

Table 1: Representative Data from Transition State Analysis of a Hypothetical Diamine-Catalyzed Reaction

SpeciesRelative Free Energy (kcal/mol)Key Interatomic Distances (Å)
Reactants0.0-
Pre-reaction Complex-5.2N-H···O=C: 2.1
Transition State +15.8 C···C forming bond: 2.3
Product Complex-10.5N-H···O-product: 1.9
Products-8.0-

This is a hypothetical data table for illustrative purposes and does not represent actual experimental or computational results for this compound.

One of the most significant applications of computational chemistry in the study of chiral ligands like this compound is the prediction and rationalization of enantioselectivity in asymmetric catalysis. rsc.orgnih.gov The ability to accurately predict which enantiomer of a product will be formed in excess is a major goal of computational catalysis. acs.org

This is typically achieved by calculating the energies of the diastereomeric transition states that lead to the two different enantiomers. The enantiomeric excess (e.e.) is directly related to the difference in the free energies of these two transition states (ΔΔG‡). A small difference in energy can lead to a high degree of enantioselectivity.

Computational models can pinpoint the specific steric and electronic interactions within the transition state assembly that favor the formation of one enantiomer over the other. rsc.org This understanding is invaluable for the rational design of new catalysts with improved enantioselectivity. nih.govrsc.org

Conformational Analysis of this compound and its Complexes

The three-dimensional structure, or conformation, of this compound and its metal complexes is critical to their function. researchgate.net Computational methods, particularly molecular mechanics and DFT, are extensively used to explore the conformational landscape of these molecules. researchgate.netmontclair.edu

For a flexible molecule like this compound, multiple low-energy conformations may exist. montclair.edu Computational conformational analysis helps to identify these stable conformers and to understand the energy barriers between them. When the diamine coordinates to a metal center, the conformational possibilities become even more complex. acs.org Theoretical studies can predict the preferred coordination geometries and the conformations of the chelate rings formed by the diamine ligand. acs.org This information is crucial for understanding how the ligand's structure influences the properties and reactivity of the metal complex. acs.org

Investigation of Non-Covalent Interactions within this compound Systems

Non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-stacking, play a crucial role in determining the structure, stability, and reactivity of molecular systems. rsc.orgrsc.orgnih.govmdpi.com In the context of this compound and its complexes, these weak interactions are of paramount importance. acs.org

Computational methods provide powerful tools to identify and quantify non-covalent interactions. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index can be used to visualize and analyze these interactions in detail. For example, hydrogen bonds between the amine groups of the diamine and a substrate can be critical for catalysis. The isopropylphenyl group can participate in π-stacking or hydrophobic interactions, which can influence the stereochemical outcome of a reaction. acs.org Understanding the interplay of these non-covalent forces is essential for a complete picture of the chemical behavior of these systems.

Computational Prediction of Ligand-Metal Interactions and Complex Stability

By calculating the binding energy between the ligand and the metal, it is possible to estimate the stability of the complex. rsc.orgresearchgate.netacs.org These calculations can be performed for a range of different metal ions, allowing for the prediction of ligand selectivity. bohrium.com Furthermore, computational models can provide insights into the electronic structure of the metal-ligand bond, distinguishing between σ-donation from the nitrogen lone pairs and any potential π-backbonding. This detailed electronic information is crucial for understanding the reactivity of the metal complex in catalytic cycles. Machine learning approaches are also being developed to predict the stability constants of metal-ligand complexes with increasing accuracy. bohrium.combohrium.com

Advanced Research Directions and Applications of 1 4 Isopropyl Phenyl Ethane 1,2 Diamine

Role in Materials Science and Engineering

Aromatic diamines are fundamental building blocks in materials science, utilized in the creation of high-performance polymers and functional materials. nih.govresearchgate.netcyberleninka.ru The unique combination of a rigid phenyl group, a flexible ethylenediamine (B42938) backbone, and a bulky isopropyl substituent in 1-(4-isopropyl-phenyl)-ethane-1,2-diamine suggests its potential to impart desirable properties to new materials.

Incorporation into Polymeric Materials

Substituted aromatic diamines are key monomers in the synthesis of a range of polymers, including polyamides, polyimides, and polyureas. wikipedia.org The presence of the 1-(4-isopropyl-phenyl) group could influence the properties of resulting polymers in several ways. For instance, N-methylated aromatic polyamides have demonstrated lower glass transition temperatures, reduced crystallinity, and improved solubility in chlorinated solvents compared to their unsubstituted counterparts. nasa.gov It is conceivable that the isopropyl group in this compound could similarly enhance the processability of polymers by disrupting chain packing and improving solubility.

The polymerization of aromatic diamines can lead to highly conjugated polymers with interesting optical and electronic properties. acs.org The specific nature of the aromatic substituent can fine-tune these characteristics.

Table 1: Potential Polymer Types and Anticipated Properties from this compound

Polymer TypePotential Monomer(s)Anticipated Properties Influenced by the Isopropyl-phenyl Group
PolyamidesDiacyl chloridesImproved solubility, lower melting point, enhanced thermal stability
PolyimidesDianhydridesIncreased processability, good dielectric properties, high thermal resistance
PolyureasDiisocyanatesEnhanced flexibility, good adhesive properties
Conductive PolymersOxidative polymerizationTunable conductivity, improved solubility in organic solvents

This table represents projected properties based on the structure of this compound and established principles of polymer chemistry.

Development of Advanced Functional Materials

Aromatic diamines are precursors to a variety of advanced functional materials, including those with applications in electronics and sensor technology. researchgate.netcyberleninka.ru Polyphenylenediamines, for instance, exhibit redox activity and their electrical conductivity can be modulated by the degree of protonation, making them suitable for use in sensors. researchgate.netcyberleninka.ru The incorporation of this compound into such systems could lead to materials with tailored sensing capabilities.

Furthermore, aromatic diamines are used in the development of organic light-emitting diodes (OLEDs) as hole transport materials. google.com The specific electronic properties conferred by the isopropyl-phenyl group could be explored for the development of new materials for organic electronics.

Exploration as Intermediates in Complex Molecule Synthesis

The 1,2-diamine structural motif is a crucial component in a vast number of biologically active compounds and is a valuable intermediate in organic synthesis. ucl.ac.uk The synthesis of fused heterocyclic compounds, which are prevalent in pharmaceuticals, often relies on 1,2-diamine precursors. ucl.ac.uk

The reaction of ethane-1,2-diamine with various ketones can produce Schiff bases, which are versatile intermediates for the synthesis of more complex molecules, including those with potential cytotoxic and antimicrobial activities. researchgate.net It is plausible that this compound could be similarly employed to generate a library of novel Schiff bases and their derivatives for biological screening.

Development of Supported Catalysts featuring this compound

Diamine ligands play a critical role in coordination chemistry and catalysis. tcichemicals.comnih.govrsc.org They are particularly effective in copper-catalyzed cross-coupling reactions, enabling milder reaction conditions and expanding the substrate scope. nih.govrsc.org The nitrogen atoms of this compound can chelate to a metal center, and the isopropyl-phenyl group can influence the steric and electronic environment of the resulting catalyst, potentially leading to enhanced selectivity and activity.

The immobilization of such diamine-metal complexes on solid supports is a promising strategy for creating heterogeneous catalysts that are easily separable and recyclable. For example, Cu-ion-exchanged chabazite (B1143428) catalysts featuring diamine ligands have been investigated for their efficacy in selective catalytic reduction processes. acs.org

Table 2: Potential Catalytic Applications of this compound Ligands

Catalytic ReactionMetal CenterPotential Advantages of the Ligand
C-N Cross-CouplingCopper, PalladiumEnhanced solubility of the catalyst, steric control of the reaction
C-O Cross-CouplingCopperIncreased catalyst stability, improved yields
Asymmetric HydrogenationRhodium, RutheniumChiral induction (if a chiral version of the diamine is used)
Reductive AminationIron, RutheniumTunable catalytic activity

This table outlines potential applications based on the known reactivity of similar diamine ligands.

Sustainable Synthesis and Green Chemistry Applications

The development of environmentally benign synthetic methods is a major focus of modern chemistry. Research into the green synthesis of aromatic diamines often explores the use of solid acid catalysts to replace corrosive mineral acids. rsc.org Such approaches could be adapted for the production of this compound.

Moreover, the use of this diamine as a ligand in catalysis can contribute to greener chemical processes by enabling reactions to proceed under milder conditions, with lower catalyst loadings, and with higher selectivity, thereby reducing energy consumption and waste generation. nih.gov A benign synthesis of a terpene-based diamine utilizing a visible-light-mediated Diels-Alder reaction highlights the potential for developing sustainable routes to such compounds. researchgate.net

Emerging Research Areas for Substituted Ethane-1,2-diamines

The field of substituted ethane-1,2-diamines is continually evolving, with several exciting research avenues emerging. A significant area of focus is their application in asymmetric synthesis, where chiral 1,2-diamines are used to create enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. ucl.ac.uk

The design of novel 1,3-diamine-derived catalysts for enantioselective reactions showcases the ongoing innovation in this area. nih.gov Furthermore, the synthesis of novel multifunctional polymers from aromatic diamines remains a vibrant field of research, with potential applications in a wide array of advanced technologies. nih.gov The unique structural characteristics of this compound make it a compelling candidate for exploration within these and other emerging research domains.

Q & A

Q. What are the standard synthetic routes for 1-(4-Isopropyl-phenyl)-ethane-1,2-diamine?

The synthesis typically involves multi-step processes, including nucleophilic substitution or reductive amination. For example:

  • Step 1 : Introduction of the isopropylphenyl group via Friedel-Crafts alkylation or Suzuki coupling (if halogenated precursors are used).
  • Step 2 : Formation of the ethane-1,2-diamine backbone using reducing agents like LiAlH₄ or catalytic hydrogenation.
  • Step 3 : Purification via column chromatography or recrystallization to isolate the product . Scalability can be enhanced using continuous flow reactors, as seen in analogous compounds .

Q. What spectroscopic techniques are used for structural characterization?

Key methods include:

  • NMR (¹H/¹³C): To confirm substituent positions and backbone structure.
  • Mass Spectrometry (MS) : For molecular weight validation.
  • Infrared (IR) Spectroscopy : To identify amine (-NH₂) and aromatic C-H stretches.
  • X-ray Crystallography : For absolute stereochemistry determination (if chiral) .

Q. How is purity assessed during synthesis?

Purity is validated using:

  • HPLC with UV/Vis detection (λmax ~255 nm for aromatic amines).
  • Elemental Analysis (C, H, N) to confirm stoichiometry .

Advanced Research Questions

Q. How can enantiomeric purity be ensured given the compound's chiral center?

Chiral resolution methods include:

  • Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases.
  • Enzymatic Resolution : Lipases or esterases to selectively modify enantiomers.
  • Diastereomeric Salt Formation : Using chiral acids (e.g., tartaric acid) for crystallization .

Q. What strategies optimize synthesis for higher yields or selectivity?

Advanced methods from analogous compounds:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hrs to 30 mins) and improves regioselectivity.
  • Solid-Phase Techniques : Facilitates purification and reduces byproducts.
  • Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINAP) with transition metals (e.g., Ru) for enantioselective amination .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

Comparative studies on similar compounds reveal:

Substituent PositionBiological Activity TrendKey Finding
4-Isopropyl Moderate enzyme inhibitionSteric hindrance reduces binding affinity compared to smaller groups
3,5-Difluoro Enhanced receptor bindingFluorine's electronegativity improves target interaction
2-Bromo High cytotoxicityBromine's size increases membrane permeability

Q. How can contradictory data in biological assays be resolved?

Contradictions (e.g., varying IC₅₀ values) require:

  • Meta-Analysis : Compare assay conditions (pH, temperature, cell lines).
  • Purity Reassessment : Trace impurities (e.g., diastereomers) may skew results.
  • Target Validation : Use orthogonal methods (e.g., CRISPR knockouts, SPR binding assays) .

Q. What advanced techniques study the compound's interaction with biological targets?

Mechanistic insights are gained via:

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd).
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).
  • Cryo-EM/X-ray Crystallography : Visualizes target-ligand interactions at atomic resolution .

Methodological Considerations

Q. How are stability and storage conditions determined?

  • Accelerated Stability Studies : Expose the compound to heat/humidity and monitor degradation via HPLC.
  • Long-Term Storage : Recommended at -20°C in amber vials to prevent oxidation (common for aromatic amines) .

Q. What analytical challenges arise in quantifying the compound in complex matrices?

Challenges include matrix interference and low concentrations. Solutions:

  • LC-MS/MS : Enhances specificity and sensitivity (LOQ ~0.1 ng/mL).
  • Derivatization : Use dansyl chloride or FITC to improve detectability .

Comparative Analysis

Q. How does this compound compare to structurally similar compounds?

CompoundKey FeatureUnique Property
1-(4-Fluorophenyl) Fluorine substituentHigher metabolic stability
1-(3,5-Difluorophenyl) Dual fluorine groupsEnhanced receptor affinity
1-(2-Bromophenyl) Bromine substituentImproved membrane permeability

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.